

# spectroscopic data of 1-(1-piperidino)cyclohexene

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## Compound of Interest

Compound Name: 1-(1-piperidino)cyclohexene

Cat. No.: B1582165

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## An In-depth Technical Guide to the Spectroscopic Data of 1-(1-Piperidino)cyclohexene

This guide provides a comprehensive analysis of the spectroscopic data for **1-(1-piperidino)cyclohexene**, a key enamine intermediate in organic synthesis. As a nucleophilic building block, its structural integrity is paramount for predictable reactivity in drug development and fine chemical manufacturing.<sup>[1][2]</sup> This document moves beyond a simple data repository, offering a detailed interpretation of the mass spectrometry, infrared, and nuclear magnetic resonance data, grounded in established chemical principles. The protocols described herein are designed to be self-validating, ensuring researchers and development professionals can confidently verify the identity and purity of this versatile compound.

## Synthesis and Molecular Structure

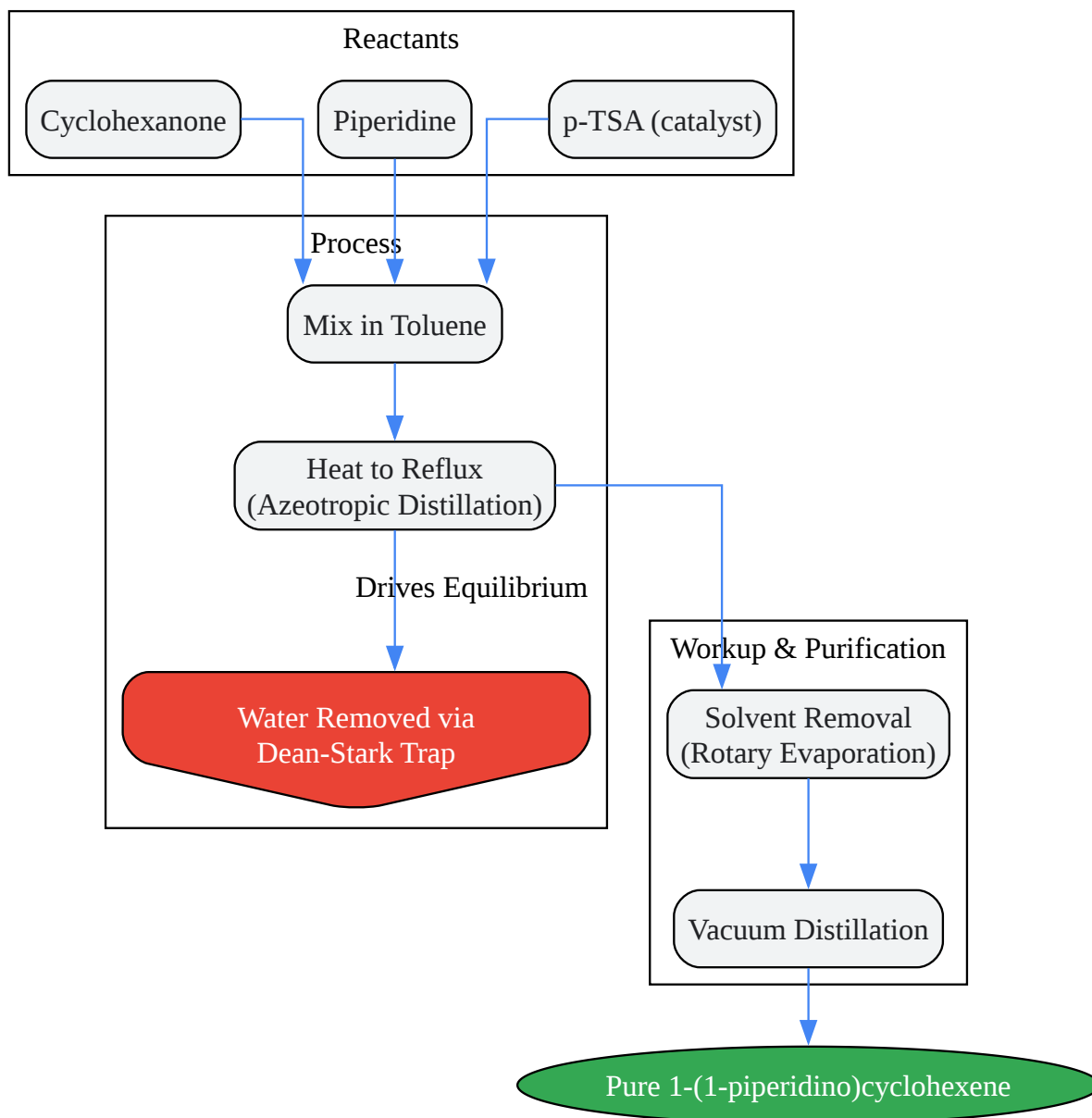
The reliable synthesis of **1-(1-piperidino)cyclohexene** is foundational to its use. The most common and efficient laboratory-scale preparation involves the acid-catalyzed condensation of cyclohexanone with piperidine, with continuous removal of the water byproduct.

## Experimental Protocol: Synthesis

- **Apparatus Setup:** A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
- **Reagents:** To a solution of cyclohexanone (1.0 eq) in toluene, add piperidine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

- **Reaction:** The mixture is heated to reflux. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards the enamine product. The reaction progress is monitored by observing the volume of water collected.
- **Workup:** Upon completion, the reaction mixture is cooled. The solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by vacuum distillation to yield **1-(1-piperidino)cyclohexene** as a clear, yellowish liquid.[\[3\]](#)

The causality for this experimental design is rooted in Le Chatelier's principle. The formation of the enamine from the ketone and secondary amine is a reversible equilibrium. By using toluene to form an azeotrope with the water byproduct and physically removing it in the Dean-Stark trap, the reverse reaction (hydrolysis) is prevented, thus ensuring a high yield of the desired enamine.



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Caption: Synthetic workflow for **1-(1-piperidino)cyclohexene**.

## Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern, offering the first layer of structural confirmation.

## Data Presentation: Mass Spectrometry

Parameter	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>19</sub> N	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	165.28 g/mol	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
M <sup>+</sup> (Molecular Ion)	165 m/z	<a href="#">[7]</a> <a href="#">[8]</a>
Key Fragments	164, 122, 94 m/z	<a href="#">[7]</a>

## Experimental Protocol: Electron Ionization (EI-MS)

The mass spectrum is typically acquired on a GC-MS or direct-infusion mass spectrometer using electron ionization (EI) at 70 eV. The sample is introduced, ionized in a high vacuum, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).

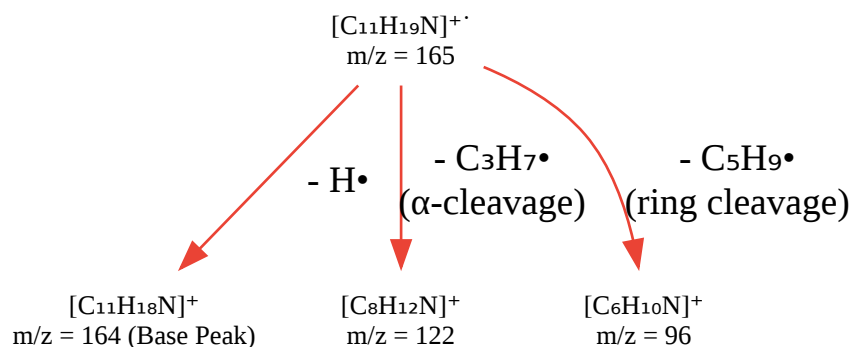
## Interpretation and Mechanistic Insights

The molecular ion peak at m/z 165 immediately validates the molecular formula. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with our structure.[\[9\]](#)[\[10\]](#)[\[11\]](#)

The fragmentation pattern is highly characteristic of cyclic amines and enamines:

- [M-H]<sup>+</sup> at m/z 164: The base peak results from the loss of a single hydrogen atom, a common fragmentation for cyclic amines leading to a stable, conjugated ion.[\[12\]](#)
- α-Cleavage: Enamines undergo characteristic cleavage at the C-C bond alpha to the nitrogen atom.[\[11\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) For this molecule, cleavage within the cyclohexene ring is possible.
- Retro-Diels-Alder Fragmentation: A significant fragment at m/z 122 can be rationalized by a retro-Diels-Alder (RDA) reaction within the cyclohexene ring, leading to the expulsion of ethylene (28 Da) and the formation of a diene radical cation, followed by rearrangement and

loss of a propyl radical (43 Da) from the piperidine ring. A more direct route to  $m/z$  94 involves the loss of the entire piperidine ring substituent.



#### Key IR Absorption Regions ( $cm^{-1}$ )

No N-H Stretch  
(3300-3500)

C-N Stretch  
(1280, 1150)

Enamine C=C Stretch  
(~1640)

$sp^3$  C-H Stretch  
(2930, 2855)

$sp^2$  C-H Stretch  
(~3045)

1-(1-piperidino)cyclohexene

Structure

a (~4.75 ppm)

b (~2.70 ppm)

c (~2.10 ppm)

d (~1.65 ppm)

e (~1.55 ppm)

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## References

- 1. macsenlab.com [macsenlab.com]
- 2. watson-int.com [watson-int.com]
- 3. US3530120A - Novel process for preparation of enamines - Google Patents [patents.google.com]
- 4. bocsci.com [bocsci.com]
- 5. 1-(1-PIPERIDINO)CYCLOHEXENE | 2981-10-4 [chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. N-(1-Cyclohexen-1-yl)piperidine [webbook.nist.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. GCMS Section 6.15 [people.whitman.edu]
- 13. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 15. chem.libretexts.org [chem.libretexts.org]

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